molecular formula C10H11NO2 B1584660 3-Ethoxy-4-hydroxyphenylacetonitrile CAS No. 205748-01-2

3-Ethoxy-4-hydroxyphenylacetonitrile

Cat. No.: B1584660
CAS No.: 205748-01-2
M. Wt: 177.2 g/mol
InChI Key: BGCWVBVMOUDBJE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxyphenylacetonitrile is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.1998 g/mol . It is characterized by the presence of an ethoxy group at the third position and a hydroxy group at the fourth position on a phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-4-hydroxyphenylacetonitrile can be synthesized through the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with hydrogen cyanide. The reaction typically involves the following steps :

    Protection of the Hydroxy Group: The hydroxy group on the benzyl alcohol is protected by acylation to prevent unwanted side reactions.

    Formation of Benzyl Halide: The protected benzyl alcohol is then converted to the corresponding benzyl halide.

    Reaction with Hydrogen Cyanide: The benzyl halide is reacted with hydrogen cyanide to form the desired phenylacetonitrile.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy and hydroxy groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitriles depending on the reagents used.

Scientific Research Applications

3-Ethoxy-4-hydroxyphenylacetonitrile is a versatile compound with applications in several fields :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agricultural chemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxyphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxyphenylacetonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    4-Hydroxyphenylacetonitrile: Lacks the ethoxy group, having only the hydroxy group on the phenyl ring.

    3-Ethoxyphenylacetonitrile: Lacks the hydroxy group, having only the ethoxy group on the phenyl ring.

Uniqueness

3-Ethoxy-4-hydroxyphenylacetonitrile is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual functionality makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCWVBVMOUDBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343614
Record name 3-Ethoxy-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205748-01-2
Record name 3-Ethoxy-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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